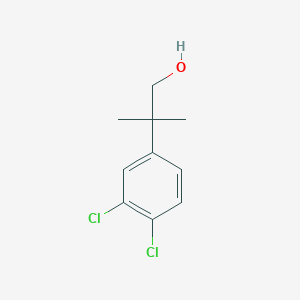
2-chloro-6-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-6-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a chemical compound with the molecular formula C22H24ClF4N3O. It has an average mass of 457.892 Da and a monoisotopic mass of 457.154388 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes a benzamide group, a phenylpiperazine group, and a trifluoromethyl group .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Researchers have synthesized and studied the antimicrobial properties of several compounds closely related to the structure of 2-chloro-6-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide. For instance, a study on fluoroquinolone-based 4-thiazolidinones revealed the synthesis of compounds from a lead molecule, leading to the development of derivatives with significant antifungal and antibacterial activities (Patel & Patel, 2010). Similarly, the creation of fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Antipathogenic and Antifungal Effects
Compounds with a similar structural framework have been synthesized and evaluated for their antipathogenic and antifungal effects. A study on new thiourea derivatives demonstrated significant antibacterial and antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound exhibits both competitive and non-competitive inhibition characteristics .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, this compound enhances the signaling in this pathway, which is critical for learning and memory .
Result of Action
The primary molecular effect of this compound’s action is the increased concentration of acetylcholine in the synaptic cleft due to the inhibition of AChE . This leads to enhanced cholinergic neurotransmission, which can alleviate symptoms of diseases characterized by decreased cholinergic activity, such as Alzheimer’s disease .
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O/c21-17-8-4-9-18(22)19(17)20(26)23-10-5-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSARXKLYHQDASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

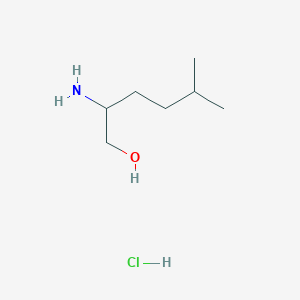
![N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2456034.png)


![3-(3,4-dimethylphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2456037.png)
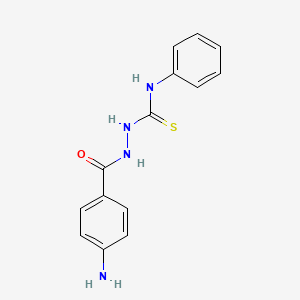
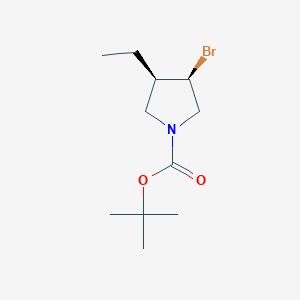
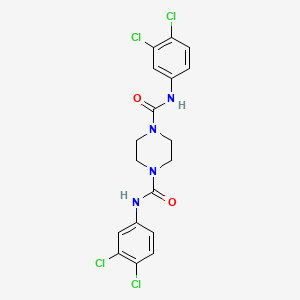
![N-(2,4-difluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2456049.png)
![N-[(4-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B2456050.png)
![rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B2456051.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)

